![molecular formula C14H19N3O5 B5753691 N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide](/img/structure/B5753691.png)
N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide
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Overview
Description
N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide, also known as CTBH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. CTBH is a hydrazinecarboxamide derivative that has been found to possess a number of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been found to have a number of interesting biochemical and physiological effects. In addition to its anti-tumor, neuroprotective, and immunomodulatory effects, N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has also been shown to have antioxidant and anti-inflammatory effects. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been found to increase the levels of glutathione, an important antioxidant molecule, in cells. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has also been found to decrease the levels of pro-inflammatory cytokines in cells.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide is that it is a relatively stable compound that can be easily synthesized and purified. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, one limitation of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide. One area of interest is the development of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide and its effects on various signaling pathways in cells.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide involves the reaction of cyclohexyl isocyanate with 3,4,5-trihydroxybenzoic acid hydrazide in the presence of a coupling agent. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been studied for its potential applications in a number of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been shown to have anti-tumor activity in vitro and in vivo. In neurobiology, N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-cyclohexyl-3-[(3,4,5-trihydroxybenzoyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c18-10-6-8(7-11(19)12(10)20)13(21)16-17-14(22)15-9-4-2-1-3-5-9/h6-7,9,18-20H,1-5H2,(H,16,21)(H2,15,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPJVNLGKKDHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC(=C(C(=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide |
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